2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Overview
Description
“2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol” is a derivative of 2-(2H-Benzotriazol-2-yl)phenol (BTP-H) which is widely used as an ultraviolet (UV) absorber for the protection of commercially important synthetic plastics and fibers against UV light . It belongs to the class of hydroxy phenol benzotriazoles .
Scientific Research Applications
Application in Toxicokinetics and Metabolism
- Specific Scientific Field: Toxicokinetics and Metabolism .
- Summary of the Application: “2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328)” is an ultraviolet light (UV) absorber which belongs to the class of hydroxy phenol benzotriazoles. It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
- Methods of Application or Experimental Procedures: In a study, three healthy volunteers were orally exposed to a single dose of 0.3 mg UV 328/kg bodyweight. UV 328 and its metabolites were investigated in blood and urine samples collected until 48 and 72 h after exposure, respectively .
- Results or Outcomes: UV 328 was found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function with maximum blood concentrations at 8–10 h after exposure. The highest blood levels were found for native UV 328 at 8 h after ingestion. Furthermore, biphasic elimination kinetics in blood were revealed for almost all detected metabolites .
Application as a UV Filter and Antioxidant for Plastics
- Specific Scientific Field: Polymer Science .
- Summary of the Application: “2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol” is a chemical compound that belongs to the phenolic benzotriazoles. It is a UV filter that is used as an antioxidant for plastics .
- Methods of Application or Experimental Procedures: This compound is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
- Results or Outcomes: The application of this compound helps maintain the original appearance and physical integrity of moldings, films, sheets, and fibers during outdoor weathering .
Application as a Light Stabilizer
- Specific Scientific Field: Material Science .
- Summary of the Application: “2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol” is used as a light stabilizer for a variety of plastics and other organic substrates .
- Methods of Application or Experimental Procedures: Its use is recommended for the stabilization of styrene homopolymers and copolymers, acrylic polymers, unsaturated polyesters, polyvinyl chloride, polyolefins, polyurethanes, polyacetals, polyvinyl butyral, elastomers, and adhesives .
- Results or Outcomes: The application concentration is 0.1-1%. It protects polymers and organic pigments from UV radiation and helps maintain the original appearance and physical integrity of moldings, films, sheets, and fibers during outdoor weathering .
Application as a Covalently Bondable UV Light Stabilizer
- Specific Scientific Field: Material Science .
- Summary of the Application: “2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol” is used as a covalently bondable UV light stabilizer .
- Methods of Application or Experimental Procedures: This compound is added to materials that are exposed to UV light to prevent degradation .
- Results or Outcomes: The application of this compound helps maintain the original appearance and physical integrity of materials during exposure to UV light .
Application in Automotive Coatings and Industrial Coatings
- Specific Scientific Field: Industrial Chemistry .
- Summary of the Application: “2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol” is used in automotive coatings, industrial coatings, commercial inks such as wood stains or do-it-yourself inks .
- Methods of Application or Experimental Procedures: This compound is added to coatings and inks to provide UV protection and maintain the original appearance and physical integrity of the coated surfaces .
- Results or Outcomes: The application of this compound helps prolong the lifespan of coatings and inks by protecting them from UV radiation .
properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONWVIRECCMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352806 | |
Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
CAS RN |
2170-39-0 | |
Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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